molecular formula C13H13ClN2OS2 B2694674 N-(4-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide CAS No. 942005-86-9

N-(4-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide

Cat. No. B2694674
CAS RN: 942005-86-9
M. Wt: 312.83
InChI Key: RWHYWFIPEAHWSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide, commonly referred to as CMFDA, is a fluorescent dye that has been widely used in scientific research. This compound is known for its ability to label cells and proteins, making it an important tool for studying cellular processes and protein interactions.

Scientific Research Applications

Anticancer Potential

Research into thiazole derivatives, similar to N-(4-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide, has shown promising anticancer activities. For instance, the synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents have been explored. These compounds, including variations such as 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, demonstrated selective cytotoxicity against human lung adenocarcinoma cells while showing minimal effects on non-cancerous cell lines, suggesting their potential as selective anticancer agents (A. Evren, L. Yurttaş, Busra Eksellı, & Gülşen Akalın-Çiftçi, 2019).

α-Glucosidase Inhibitory Activity

Another study highlighted the synthesis of N-aryl/aralkyl derivatives of 2-methyl-2-{5-(4-chlorophenyl)-1,3,4-oxadiazole-2ylthiol}acetamide which were evaluated for their α-glucosidase inhibitory potential. These compounds were found to be promising inhibitors, suggesting their potential application in managing diabetes or obesity by modulating glucose metabolism (M. Iftikhar et al., 2019).

Antimicrobial and Antifungal Activities

Further studies have synthesized and tested various thiazole compounds for their antimicrobial and antifungal activities. Such research is vital for discovering new compounds that could lead to the development of novel antibiotics or antifungal agents to combat resistant strains of bacteria and fungi. For example, the synthesis of formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents showed moderate activity against pathogenic strains, indicating their potential as leads for developing new antimicrobial drugs (P. Sah, Pratibha Bidawat, M. Seth, & Chandra Prakash Gharu, 2014).

Enzyme Inhibition for Therapeutic Applications

Compounds related to N-(4-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide have also been evaluated for their enzyme inhibitory activities, which could be beneficial for treating various diseases. For instance, new synthetic 1,2,4-triazole derivatives have been studied for cholinesterase inhibition and molecular docking studies, indicating their potential use in treating diseases like Alzheimer's by inhibiting enzymes that break down neurotransmitters (N. Riaz et al., 2020).

properties

IUPAC Name

N-(4-chlorophenyl)-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2OS2/c1-9-15-12(7-19-9)6-18-8-13(17)16-11-4-2-10(14)3-5-11/h2-5,7H,6,8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHYWFIPEAHWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CSCC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.